molecular formula C7H15NO2 B8814968 Piperidinium acetate

Piperidinium acetate

Cat. No.: B8814968
M. Wt: 145.20 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinium acetate is an organic compound that consists of a piperidine ring bonded to an acetate group. Piperidine is a six-membered heterocyclic amine with the molecular formula C5H11N, while acetate is the conjugate base of acetic acid with the formula CH3COO-. This compound is commonly used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidinium acetate can be synthesized through several methods. One common method involves the reaction of piperidine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields piperidine, acetate as the primary product. The general reaction is as follows:

C5H11N+CH3COClC5H10NCOCH3+HCl\text{C5H11N} + \text{CH3COCl} \rightarrow \text{C5H10NCOCH3} + \text{HCl} C5H11N+CH3COCl→C5H10NCOCH3+HCl

In this reaction, piperidine reacts with acetyl chloride to form piperidine, acetate and hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of piperidine, acetate often involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. The resulting piperidine is then reacted with acetic anhydride or acetyl chloride to produce piperidine, acetate. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidinium acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperidone, a key intermediate in the synthesis of various pharmaceuticals.

    Reduction: Reduction of piperidine, acetate can yield piperidine and acetic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Piperidone

    Reduction: Piperidine and acetic acid

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Piperidinium acetate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.

    Industry: this compound is used in the production of agrochemicals, dyes, and rubber additives.

Mechanism of Action

The mechanism of action of piperidine, acetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, piperidine-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific compound and its target.

Comparison with Similar Compounds

Piperidinium acetate can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine:

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. Unlike piperidine, pyridine is aromatic and has different reactivity.

    Pyrrolidine: A five-membered heterocyclic amine with the molecular formula C4H9N. It is structurally similar to piperidine but has a smaller ring size.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions. Piperazine has different chemical properties and applications compared to piperidine.

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

acetic acid;piperidine

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stock solution of 1 molar piperidine acetate was prepared by mixing one equivalent of glacial acetic acid in an appropriate volume of water and slowly adding one equivalent 1-methylpyrrolidine. The pH of the stock solution is 7. The stock solution was diluted in an appropriate volume of water or acetonitrile to working concentration.
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Synthesis routes and methods II

Procedure details

A 1.0 gram amount of 4-ethyl-1[NG, NG -dibenzyloxycarbonyl-N2 -(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-piperidine was dissolved in a mixture of 50 ml of ethanol and 5 ml of acetic acid. An 0.5 gram amount of palladiumblack was added to the mixture, which was then shaken in a stream of hydrogen for 10 hours at room temperature. After filtering off the catalyst, the filtrate was evaporated to give a viscous oily product. Reprecipitation from ethanolethyl ether gave 4-ethyl-1[N2 -7methoxy-2-naphthalenesulfonyl)-L-arginyl]piperidine acetate in a powder form in 76% yield.
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Yield
76%

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